![molecular formula C9H10N2O2S B15068832 7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol](/img/structure/B15068832.png)
7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7’H-Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]-2’,4’-diol is a complex organic compound characterized by its unique spiro structure, which includes a cyclobutane ring fused to a thieno[3,2-d]pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7’H-Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]-2’,4’-diol typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the cyclobutane ring through cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations. Reaction conditions often include elevated temperatures and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7’H-Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]-2’,4’-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions on the thieno[3,2-d]pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst, room temperature to moderate heat.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Its unique properties could be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.
Mecanismo De Acción
The mechanism of action of 7’H-Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]-2’,4’-diol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spiro structure may confer unique binding properties, enhancing the compound’s specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine], 2’,4’-dichloro: This compound shares a similar core structure but differs in the presence of chlorine substituents, which may alter its reactivity and applications.
Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine], 2’,4’-dimethyl:
Uniqueness
7’H-Spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]-2’,4’-diol is unique due to its specific combination of functional groups and spiro structure
Propiedades
Fórmula molecular |
C9H10N2O2S |
|---|---|
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
spiro[1,7-dihydrothieno[3,2-d]pyrimidine-6,1'-cyclobutane]-2,4-dione |
InChI |
InChI=1S/C9H10N2O2S/c12-7-6-5(10-8(13)11-7)4-9(14-6)2-1-3-9/h1-4H2,(H2,10,11,12,13) |
Clave InChI |
WRVXTRSJWDIIAV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CC3=C(S2)C(=O)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


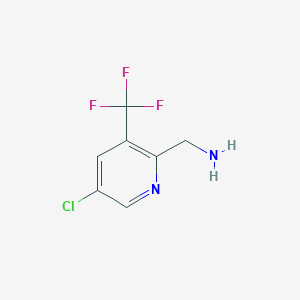
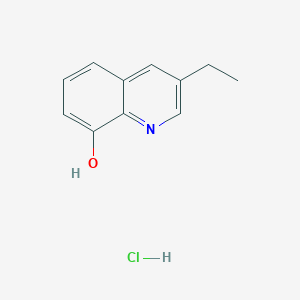
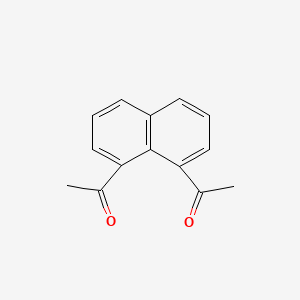
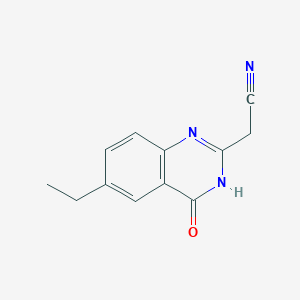
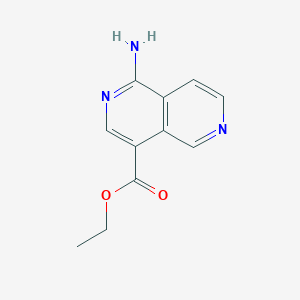

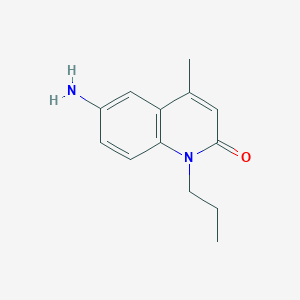
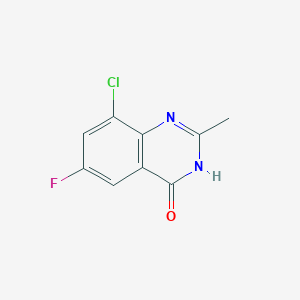


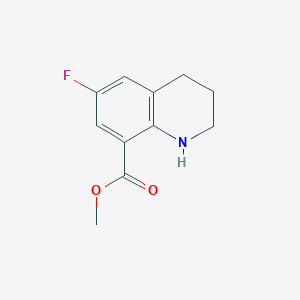
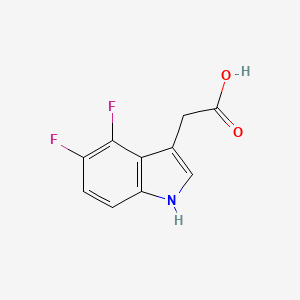
![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester](/img/structure/B15068812.png)
![N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide](/img/structure/B15068819.png)
